molecular formula C16H14N6O B2554376 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2034424-83-2

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2554376
CAS RN: 2034424-83-2
M. Wt: 306.329
InChI Key: GWMLFZLZPHDZFO-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Antibacterial Activity

The synthesized chromene–triazole conjugates have been screened for their antibacterial activity against various strains, including E. coli, S. aureus, P. aeruginosa, and B. subtilis. Among the 17 derivatives, six compounds exhibited the most promising antimicrobial effects . These findings suggest potential applications in combating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, the same derivatives were evaluated for antifungal activity against A. niger and C. albicans. Understanding their effectiveness against fungal pathogens is crucial for developing antifungal agents .

Molecular Docking Studies

Molecular docking studies were conducted to explore the interactions of these compounds with specific enzymes. For instance:

Chromene and Triazole Significance

Chromene derivatives are widely distributed in natural products and exhibit diverse biological activities, including anticancer, antitumor, antibacterial, antiviral, antioxidant, and more. Similarly, 1,2,3-triazoles possess pharmacological properties, such as anti-HIV, antimicrobial, anticonvulsant, and antimalarial effects. The combination of these two scaffolds in the studied compound opens up exciting avenues for drug discovery and chemical biology .

properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c23-16(14-8-17-6-7-18-14)21-9-13(10-21)22-11-15(19-20-22)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLFZLZPHDZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

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